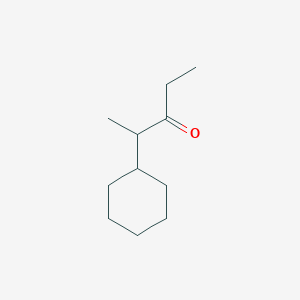
2-Cyclohexylpentan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexylpentan-3-one is an organic compound with the molecular formula C11H20O It is a ketone characterized by a cyclohexyl group attached to a pentan-3-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexylpentan-3-one can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with a suitable alkyl halide under basic conditions. For instance, cyclohexanone can be reacted with 1-bromopentane in the presence of a strong base like sodium hydride to yield this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of cyclohexylidene-pentan-3-one. This process typically requires a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexylpentan-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alpha position relative to the ketone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for alpha-halogenation.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Alpha-halo ketones.
Aplicaciones Científicas De Investigación
2-Cyclohexylpentan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexylpentan-3-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This interaction can lead to the formation of various adducts, depending on the nucleophile involved. The compound’s effects are mediated through these chemical interactions, which can influence biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: A simpler ketone with a cyclohexyl group.
2-Cyclohexylpentan-3-ol: The corresponding alcohol of 2-Cyclohexylpentan-3-one.
Cyclopentanone: A ketone with a five-membered ring structure.
Uniqueness
This compound is unique due to its specific structure, which combines a cyclohexyl group with a pentan-3-one backbone. This structure imparts distinct chemical and physical properties, making it valuable for various applications in synthesis and industry.
Propiedades
Número CAS |
20474-47-9 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
2-cyclohexylpentan-3-one |
InChI |
InChI=1S/C11H20O/c1-3-11(12)9(2)10-7-5-4-6-8-10/h9-10H,3-8H2,1-2H3 |
Clave InChI |
VSGHQMVSHALPID-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(C)C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Oxo-1,2-dihydro-3lambda~5~-cyclobuta[b]quinoline](/img/structure/B14701004.png)
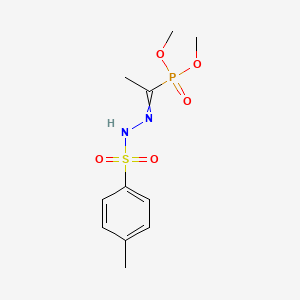
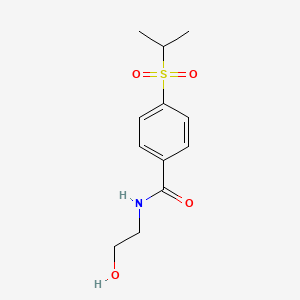
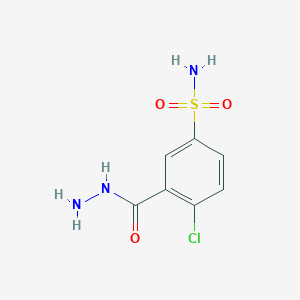
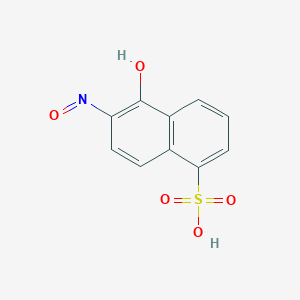
![2-{(E)-[(3-Bromophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14701037.png)
![Bicyclo[4.1.0]hepta-1,3,5-trien-7-one](/img/structure/B14701041.png)
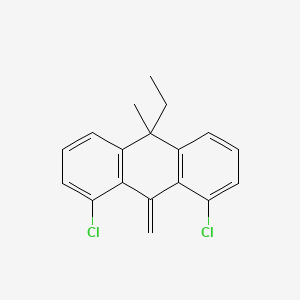

![(E)-1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]prop-1-ene](/img/structure/B14701062.png)
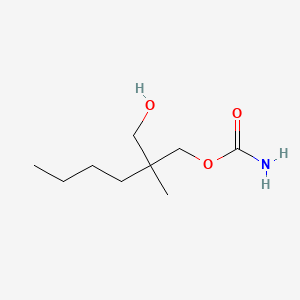
![3,4-Diazatricyclo[4.2.1.02,5]non-3-ene](/img/structure/B14701080.png)
